molecular formula C9H7BrN2O2S2 B184889 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 331972-47-5

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B184889
CAS No.: 331972-47-5
M. Wt: 319.2 g/mol
InChI Key: JNVLDSBNISCATL-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The compound features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring contributes to the compound's unique chemical properties, enhancing its biological activity.

Property Description
Chemical Formula C9_9H8_8BrN2_2O2_2S
Molecular Weight 295.14 g/mol
Structure Contains a thiazole ring linked to a benzenesulfonamide group

The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria. The compound exhibits its antibacterial activity through several mechanisms:

  • Inhibition of Bacterial Growth : The compound effectively inhibits the growth of bacteria by disrupting their lipid biosynthesis and other essential biochemical pathways.
  • Interaction with Cell-Penetrating Peptides : When used in conjunction with octaarginine (a cell-penetrating peptide), it demonstrates enhanced antibacterial efficacy.
  • Binding to Serum Proteins : Studies indicate that the compound interacts with human serum albumin (HSA), which affects its pharmacokinetic properties. The binding constant between HSA and the compound is moderate to strong, suggesting significant interactions that may influence therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored using various spectroscopic techniques. Key findings include:

  • Bioavailability : The compound shows sufficient bioavailability to exert its biological effects effectively.
  • Metabolism : Preliminary studies suggest potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against various strains of bacteria:

Bacterial Strain Activity Level
Gram-positiveHigh
Gram-negativeModerate

This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit growth.

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. Its thiazole moiety is often associated with enhanced biological activity against fungi.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains and found it comparable to standard antibiotics such as norfloxacin .
  • In Vivo Studies : In vivo experiments demonstrated that derivatives of benzenesulfonamide exhibit significant antidiabetic activities when tested in streptozotocin-induced diabetic models . Although not directly related to the primary compound, these findings suggest potential broader applications in metabolic disorders.

Properties

IUPAC Name

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVLDSBNISCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349961
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331972-47-5
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-benzenesulfonyl chloride (100 mmol) and 2-aminothiazole (100 mmol) in dichloromethane and pyridine (300 mL, 8:2) was stirred for one day. After concentrated in vacuo, the residue was diluted with ethyl acetate (500 mL) and the solution was washed with 1N HCl solution, sat NaHCO3, dried over MgSO4, and concentrated in vacuo. The residue was recrystallized in ethyl acetate to give 4-bromo-N-thiazol-2-yl-benzenesulfonamide (85 mmol) as a white solid.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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